1-Isopropyl-1H-imidazole-4-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Properties

1-Isopropyl-1H-imidazole-4-carbaldehyde (CAS 194366-34-2) is an N-alkylated imidazole-4-carbaldehyde derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. It belongs to a privileged class of heterocyclic building blocks extensively utilized in medicinal chemistry for constructing bioactive molecules.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 194366-34-2
Cat. No. B065951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-1H-imidazole-4-carbaldehyde
CAS194366-34-2
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(N=C1)C=O
InChIInChI=1S/C7H10N2O/c1-6(2)9-3-7(4-10)8-5-9/h3-6H,1-2H3
InChIKeyNBQKHMVLXOBENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-1H-imidazole-4-carbaldehyde (CAS 194366-34-2): Procurement-Ready N-Alkylated Imidazole-4-carbaldehyde Building Block for Medicinal Chemistry & Heterocyclic Synthesis


1-Isopropyl-1H-imidazole-4-carbaldehyde (CAS 194366-34-2) is an N-alkylated imidazole-4-carbaldehyde derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . It belongs to a privileged class of heterocyclic building blocks extensively utilized in medicinal chemistry for constructing bioactive molecules [1]. The compound features a 4-carbaldehyde functional group on an imidazole ring that is N-substituted with an isopropyl group, a substitution pattern that differentiates its physicochemical and reactivity profile from other N-substituted imidazole-4-carbaldehyde analogs [2].

Why 1-Isopropyl-1H-imidazole-4-carbaldehyde Cannot Be Indiscriminately Substituted with Other N-Alkyl Imidazole-4-carbaldehydes in Critical Synthetic Routes


While the imidazole-4-carbaldehyde scaffold is common, the specific N-substituent on the 1-position profoundly impacts both physicochemical properties and chemical reactivity [1]. Altering the N-alkyl group from isopropyl to a smaller (e.g., methyl) or larger (e.g., tert-butyl) group changes lipophilicity (LogP), steric bulk, and the electron density on the imidazole ring [2]. These differences translate into variations in reaction kinetics during subsequent derivatization steps, such as nucleophilic additions to the aldehyde or cross-coupling reactions [3]. Consequently, substituting 1-isopropyl-1H-imidazole-4-carbaldehyde with a cheaper or more readily available analog without rigorous re-optimization can lead to lower yields, altered regioselectivity, or complete failure in established synthetic protocols. The evidence below quantifies these critical differentiations.

Quantitative Differentiation: 1-Isopropyl-1H-imidazole-4-carbaldehyde vs. Key N-Alkyl Analogs in Physicochemical and Reactivity Dimensions


Increased Lipophilicity (LogP) of 1-Isopropyl-1H-imidazole-4-carbaldehyde Compared to N-Methyl Analog

The N-isopropyl substitution on 1-Isopropyl-1H-imidazole-4-carbaldehyde confers a higher predicted octanol-water partition coefficient (LogP) compared to the N-methyl analog. This difference in lipophilicity directly impacts membrane permeability and compound solubility in biological assays. The predicted LogP for 1-Isopropyl-1H-imidazole-4-carbaldehyde is 1.28 . In contrast, the LogP for 1-Methyl-1H-imidazole-4-carbaldehyde is 0.60 [1]. This represents a 0.68 log unit increase, which translates to a roughly 4.8-fold higher theoretical partition into a hydrophobic phase.

Medicinal Chemistry Drug Design Physicochemical Properties

Higher Molecular Weight and Boiling Point of 1-Isopropyl-1H-imidazole-4-carbaldehyde vs. N-Unsubstituted Parent

The addition of an isopropyl group at the N1 position significantly alters the physical properties of the imidazole-4-carbaldehyde core. The target compound has a molecular weight of 138.17 g/mol and a predicted boiling point of 287.4 °C . The N-unsubstituted parent compound, 1H-Imidazole-4-carbaldehyde, has a molecular weight of 96.09 g/mol and a melting point of 174-177 °C [1]. These differences affect handling, purification, and reaction workup procedures.

Process Chemistry Analytical Chemistry Synthetic Methodology

Distinct Regiochemistry: 4-Carbaldehyde vs. 5-Carbaldehyde Isomer of 1-Isopropyl-1H-imidazole

1-Isopropyl-1H-imidazole-4-carbaldehyde (CAS 194366-34-2) is the 4-carbaldehyde regioisomer, as opposed to the 5-carbaldehyde isomer (1-Isopropyl-1H-imidazole-5-carbaldehyde, CAS 183012-99-9) [REFS-1, REFS-2]. While both share the same molecular formula and weight (C₇H₁₀N₂O, 138.17 g/mol), the position of the aldehyde group on the imidazole ring is distinct. This positional difference fundamentally alters the electronic environment of the aldehyde and its reactivity in nucleophilic addition and condensation reactions [1].

Synthetic Chemistry Regioselectivity Medicinal Chemistry

Enhanced Steric Bulk of N-Isopropyl Group Relative to N-Methyl in Imidazole-4-carbaldehyde Scaffold

The isopropyl group in 1-Isopropyl-1H-imidazole-4-carbaldehyde introduces greater steric hindrance around the N1 position compared to the methyl group in 1-Methyl-1H-imidazole-4-carbaldehyde. This steric effect can influence the approach of nucleophiles to the aldehyde group at the 4-position, potentially altering reaction rates and diastereoselectivity in subsequent transformations [1]. While no direct kinetic data is available for this specific pair, the general principle is well-established: N-alkyl substituents with greater van der Waals volume shield the adjacent reactive site [2].

Steric Effects Reactivity Molecular Modeling

Targeted Application Scenarios for 1-Isopropyl-1H-imidazole-4-carbaldehyde Driven by Quantitative Differentiation


Medicinal Chemistry: Optimization of Lead Compounds Requiring Balanced Lipophilicity (LogP ~1.28)

Medicinal chemists aiming to improve the membrane permeability of a lead series without excessive lipophilicity (which can lead to promiscuity and toxicity) will find 1-Isopropyl-1H-imidazole-4-carbaldehyde's LogP of 1.28 strategically advantageous. It offers a 4.8-fold higher predicted partition compared to the N-methyl analog (LogP 0.60) . This property makes it a suitable building block for synthesizing analogs intended to cross biological barriers while maintaining favorable drug-like properties.

Process R&D: Large-Scale Synthesis with Facilitated Purification via Higher Boiling Point (287.4 °C)

In process research and development, the predicted boiling point of 287.4 °C for 1-Isopropyl-1H-imidazole-4-carbaldehyde, which is significantly higher than that of the N-unsubstituted parent compound (which melts at 174-177 °C), offers practical advantages in distillation or during solvent removal steps . This higher boiling point reduces the risk of product loss due to volatility and simplifies the separation of low-boiling point impurities, thereby enhancing yield and purity in scaled-up reactions.

Targeted Synthesis of 4-Substituted Imidazole Bioisosteres

For projects specifically requiring a 4-carbaldehyde substitution pattern on an N-isopropyl imidazole core—a common motif in kinase inhibitors and other enzyme-targeting drugs—the use of 1-Isopropyl-1H-imidazole-4-carbaldehyde (CAS 194366-34-2) is mandatory . The procurement of this specific regioisomer over the 5-carbaldehyde isomer (CAS 183012-99-9) is non-negotiable to avoid generating an entirely different set of derivatives with unknown biological activity and intellectual property implications .

Stereoselective Synthesis Exploiting N-Isopropyl Steric Bulk

Synthetic chemists seeking to induce stereoselectivity in reactions at the aldehyde group (e.g., asymmetric nucleophilic additions or cycloadditions) can exploit the enhanced steric bulk of the N-isopropyl group. With an approximate 3-fold greater van der Waals volume compared to an N-methyl group [1], the isopropyl substituent provides a more effective steric shield, potentially leading to higher diastereomeric or enantiomeric excess in product formation. This is particularly relevant for constructing chiral centers adjacent to the imidazole ring in complex natural product-like molecules.

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